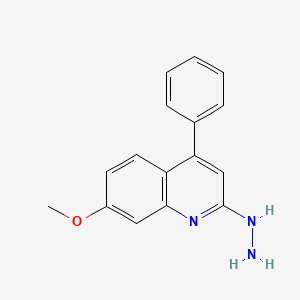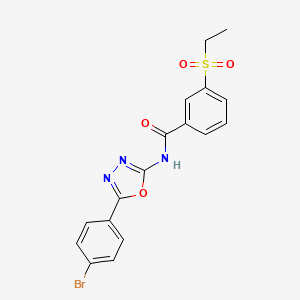
2-Hydrazinyl-7-methoxy-4-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-7-methoxy-4-phenylquinoline (HMPhQ) is a heterocyclic organic compound with a quinoline ring system and a hydrazine functional group. It has a molecular formula of C16H15N3O and a molecular weight of 265.31 .
Molecular Structure Analysis
The molecular structure of 2-Hydrazinyl-7-methoxy-4-phenylquinoline consists of a quinoline ring system, a hydrazine functional group, and a methoxy group . The InChI code for this compound is 1S/C16H15N3O/c1-20-12-7-8-13-14 (11-5-3-2-4-6-11)10-16 (19-17)18-15 (13)9-12/h2-10H,17H2,1H3, (H,18,19) .Physical And Chemical Properties Analysis
2-Hydrazinyl-7-methoxy-4-phenylquinoline is a powder with a molecular weight of 265.31 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research has shown the synthesis of novel compounds from derivatives similar to "2-Hydrazinyl-7-methoxy-4-phenylquinoline" exhibiting significant antimicrobial activities. For instance, compounds synthesized from the condensation of hydrazino-phenylquinazoline and monosaccharides have shown antifungal and antibacterial activities (El‐Hiti et al., 2000).
Anti-Cancer Activity
Derivatives incorporating a quinoline moiety have been evaluated for their anti-cancer activity against various cancer cell lines, showing significant potential. The development of biologically active hydrazide compounds derived from quinoline hydrazones has indicated promising results in reducing cell viability of neuroblastoma and breast adenocarcinoma cells with significant selectivity over normal cells (Bingul et al., 2016).
Corrosion Inhibition
Compounds structurally related to "2-Hydrazinyl-7-methoxy-4-phenylquinoline" have been investigated for their corrosion inhibition properties. A computational study on novel quinoline derivatives has demonstrated their effectiveness in protecting iron against corrosion, with the inhibition process facilitated by the adsorption of these compounds on the metal surface, suggesting their application in corrosion protection technologies (Erdoğan et al., 2017).
Green Corrosion Inhibitors
Quinoline derivatives, through electrochemical studies, have been found to act as efficient green corrosion inhibitors for mild steel in acidic medium. These inhibitors showcase high inhibition efficiency, adsorbing on the metal surface and significantly reducing corrosion rates, indicating their potential in environmentally friendly corrosion protection methods (Singh et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on 2-Hydrazinyl-7-methoxy-4-phenylquinoline could include further investigation into its synthesis, chemical reactions, and potential biological activity. This could involve experimental studies to determine its physical and chemical properties, as well as its interactions with biological targets .
Propriétés
IUPAC Name |
(7-methoxy-4-phenylquinolin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-20-12-7-8-13-14(11-5-3-2-4-6-11)10-16(19-17)18-15(13)9-12/h2-10H,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNRQMRJRMCTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)NN)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-7-methoxy-4-phenylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2840346.png)
![N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2840347.png)


![(1S,6S)-3-Azabicyclo[4.2.0]octane](/img/structure/B2840353.png)
![3-(3-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2840354.png)

![Indolizin-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2840356.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2840359.png)

![Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2840363.png)